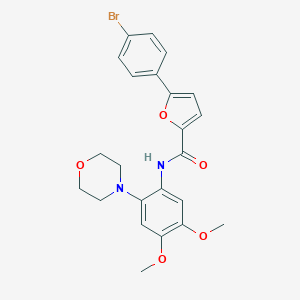
5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N~2~-(4,5-dimethoxy-2-morpholinophenyl)-2-furamide, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF is a furan derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of BDF is not fully understood, but it has been shown to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. BDF has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
BDF has been shown to have various biochemical and physiological effects. In vitro studies have shown that BDF inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BDF has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Additionally, BDF has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDF has several advantages for laboratory experiments, including its stability, solubility, and availability. BDF is a stable compound that can be easily synthesized in good yields, making it readily available for laboratory experiments. However, one limitation of BDF is its potential toxicity, which must be taken into consideration when conducting experiments with this compound.
Direcciones Futuras
There are several future directions for further research on BDF. One potential direction is to further investigate the mechanism of action of BDF and its interaction with the sigma-1 receptor. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF in cancer and neurological disorders. Finally, the potential toxicity of BDF must be further investigated to ensure its safety for therapeutic use.
Conclusion
In conclusion, BDF is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the therapeutic potential of BDF and to determine its safety for therapeutic use.
Métodos De Síntesis
BDF can be synthesized through various methods, including the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitrobenzaldehyde followed by reduction with sodium borohydride and finally, reaction with furan-2-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 4,5-dimethoxy-2-nitroacetophenone followed by reduction with lithium aluminum hydride and finally, reaction with furan-2-carboxylic acid. Both methods have been successfully used to synthesize BDF in good yields.
Aplicaciones Científicas De Investigación
BDF has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. BDF has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BDF has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H23BrN2O5 |
|---|---|
Peso molecular |
487.3 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-(4,5-dimethoxy-2-morpholin-4-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H23BrN2O5/c1-28-21-13-17(18(14-22(21)29-2)26-9-11-30-12-10-26)25-23(27)20-8-7-19(31-20)15-3-5-16(24)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H,25,27) |
Clave InChI |
YHHCSSGLUIWSEY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC |
SMILES canónico |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)N4CCOCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




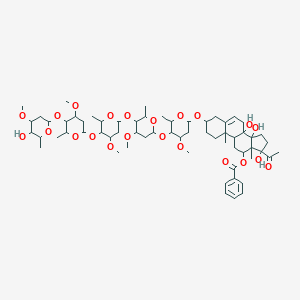

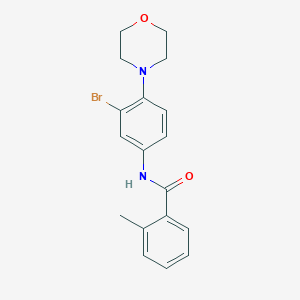
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
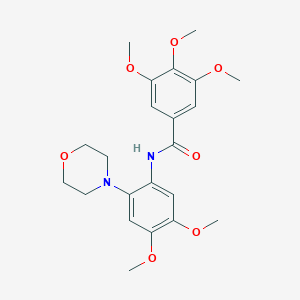
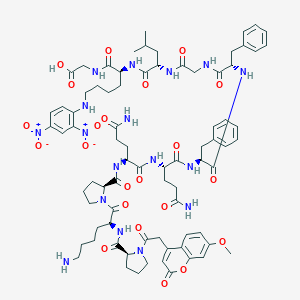
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)